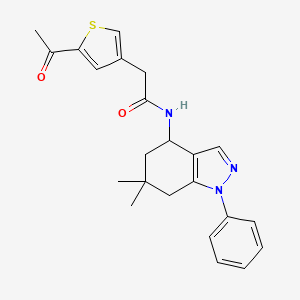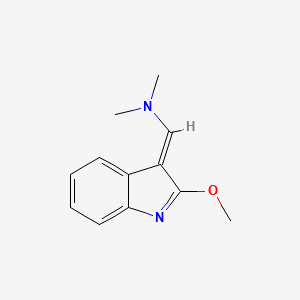![molecular formula C22H22ClN3O B5971128 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein in the body, making it a valuable tool for investigating various biological processes.
作用机制
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A works by inhibiting the activity of a specific protein in the body known as the proteasome. The proteasome is responsible for breaking down proteins that are no longer needed by the cell, and its inhibition can lead to the accumulation of toxic proteins that can cause cell death. By selectively targeting the proteasome, 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A can induce cell death in cancer cells and potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A are largely dependent on the specific cell type and context in which it is used. In cancer cells, its inhibition of the proteasome can lead to cell death and inhibition of tumor growth. In neurodegenerative diseases, its ability to prevent the accumulation of toxic proteins may slow disease progression. However, the effects of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A on normal cells and tissues are not well understood, and further research is needed to fully elucidate its potential benefits and limitations.
实验室实验的优点和局限性
One advantage of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A is its specificity for the proteasome, which allows for targeted inhibition of this protein and minimizes off-target effects. It is also a small molecule inhibitor, which makes it easier to use in experiments than larger protein-based inhibitors. However, its potency and efficacy may vary depending on the specific cell type and context, and further optimization may be needed for optimal results.
未来方向
There are several potential future directions for research on 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A. One area of interest is in developing more potent and selective inhibitors of the proteasome, which may have greater therapeutic potential. Another area of interest is in investigating the effects of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A on normal cells and tissues, as well as potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A on cancer cells and neurodegenerative diseases, which may lead to the development of new treatments for these conditions.
合成方法
The synthesis of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A involves several steps, starting with the reaction of 3,4-dimethylbenzaldehyde with 2-nitrobenzaldehyde to form 2-(3,4-dimethylphenyl)-1-nitro-1H-indazole. This intermediate is then reduced with iron powder to give 2-(3,4-dimethylphenyl)-1,2-dihydro-1-nitro-1H-indazole, which is subsequently reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A.
科学研究应用
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A has been studied for its potential applications in a variety of scientific fields, including cancer research, neurobiology, and immunology. In cancer research, it has been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and lung cancer cells. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as autoimmune disorders such as multiple sclerosis.
属性
IUPAC Name |
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-14-10-11-16(12-15(14)2)26-21-9-5-8-20(18(21)13-24-26)25-22(27)17-6-3-4-7-19(17)23/h3-4,6-7,10-13,20H,5,8-9H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMSXPXQLRHCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)

![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)

![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-bromo-N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5971129.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)